ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
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Overview
Description
ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of ethyl bromoacetate and a base such as sodium acetate to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different pharmacological activities.
Benzylidene Derivatives: Share the benzylidene moiety but differ in other functional groups.
Uniqueness
ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H15FN2O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-25-18(24)13-5-9-15(10-6-13)22-17(23)16(26-19(22)21)11-12-3-7-14(20)8-4-12/h3-11,21H,2H2,1H3/b16-11-,21-19? |
InChI Key |
NZDZSQZHMHPMQO-SKCGTWTRSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N |
Origin of Product |
United States |
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